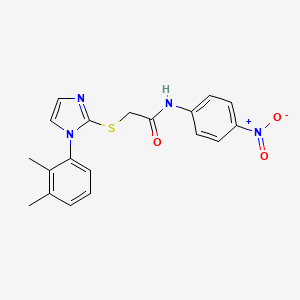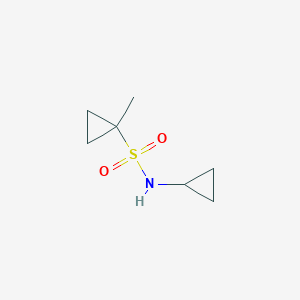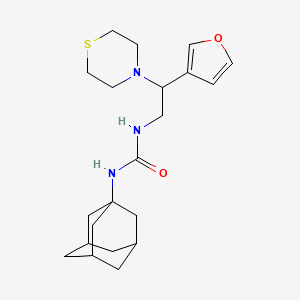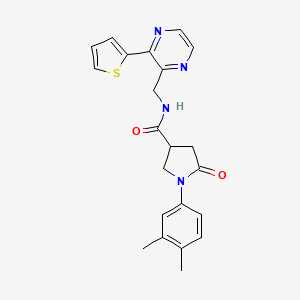
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide is a small molecule that has been studied in the laboratory for its potential applications in scientific research. It is a member of the thiazole family, which is known to have a variety of biological activities. This molecule has been studied in particular for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been used in a variety of laboratory experiments, including those related to cell culture, animal models, and in vitro studies.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to cell culture, animal models, and in vitro studies. In particular, this molecule has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its ability to induce apoptosis in cancer cells.
Wirkmechanismus
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide is believed to act through a variety of mechanisms. It is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to act as an anti-inflammatory agent by blocking the release of pro-inflammatory cytokines. Additionally, this molecule has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In particular, it has been studied for its potential to scavenge free radicals and prevent oxidative damage. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria and fungi, as well as its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide in laboratory experiments has several advantages. It is relatively simple to synthesize, and it can be used in a variety of experiments, including those related to cell culture, animal models, and in vitro studies. Additionally, it has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
However, there are some limitations to the use of this molecule in laboratory experiments. For example, it is not known whether this molecule is safe for human consumption. Additionally, its mechanism of action is not yet fully understood, which may limit its potential applications.
Zukünftige Richtungen
For this molecule include further research into its mechanism of action, potential therapeutic applications, and safety for human consumption. Additionally, more research is needed to determine the most effective way to synthesize this molecule in a laboratory setting. Furthermore, further research is needed to determine the potential applications of this molecule in the treatment of various diseases and conditions. Finally, further research is needed to determine the potential side effects of this molecule and to ensure its safety for human consumption.
Synthesemethoden
2-(2-Amino-thiazol-4-yl)-N-(2-methoxy-phenyl)-acetamide can be synthesized through a process known as the “Mannich reaction.” This reaction involves the condensation of an amine, a carbonyl compound, and an aldehyde or ketone. In this case, the amine is 2-amino-thiazole, the carbonyl compound is 2-methoxy-phenyl acetamide, and the aldehyde or ketone is formaldehyde. This reaction is carried out in an acidic environment, such as acetic acid, to form the desired product. The reaction is relatively simple and can be done in a laboratory setting.
Eigenschaften
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-17-10-5-3-2-4-9(10)15-11(16)6-8-7-18-12(13)14-8/h2-5,7H,6H2,1H3,(H2,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVAHUKCCFIESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781475.png)
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2781477.png)
![Tert-butyl 3-[1-(cyanomethylcarbamoyl)cyclobutyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2781478.png)


![Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2781481.png)



![N-[5-(Difluoromethyl)-2-fluorophenyl]prop-2-enamide](/img/structure/B2781489.png)
![5-bromo-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2781491.png)
![Benzyl 2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2781493.png)
![2-Chloro-N-[(6-thiophen-3-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2781494.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2781495.png)